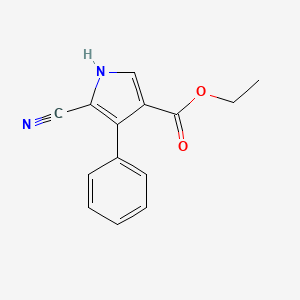
N-cyclooctyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine is an organic compound with the molecular formula C17H34N2 It consists of a cyclooctyl group and a 4-methylcyclohexyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of cyclooctylamine with 4-methylcyclohexylamine in the presence of ethylene diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Cyclooctylamine and 4-methylcyclohexylamine reaction: These amines are reacted with ethylene diamine in a solvent such as ethanol or methanol.
Catalysis: A catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine.
Industrial Production Methods
In an industrial setting, the production of N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions where one of the amine groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine: shares similarities with other diamines such as:
Uniqueness
Structural Features: The presence of both cyclooctyl and 4-methylcyclohexyl groups provides unique steric and electronic properties.
Reactivity: The compound’s reactivity profile is distinct due to the specific arrangement of functional groups, making it suitable for specialized applications.
Properties
CAS No. |
627524-66-7 |
|---|---|
Molecular Formula |
C17H34N2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
N-cyclooctyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H34N2/c1-15-9-11-17(12-10-15)19-14-13-18-16-7-5-3-2-4-6-8-16/h15-19H,2-14H2,1H3 |
InChI Key |
IAJBVVUJOIWWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCCNC2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


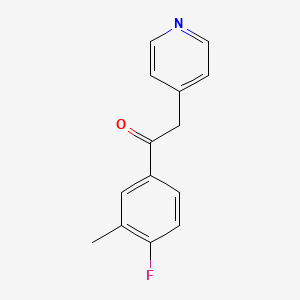
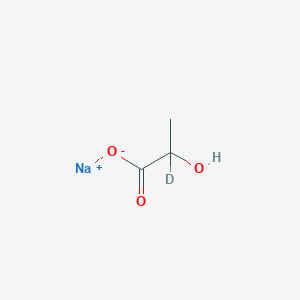
![Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol](/img/structure/B15166570.png)
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
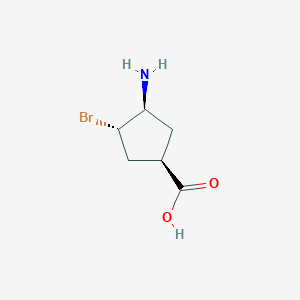
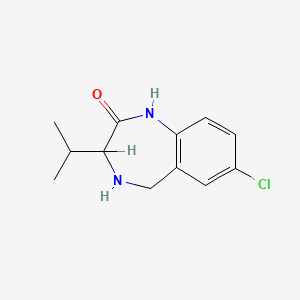
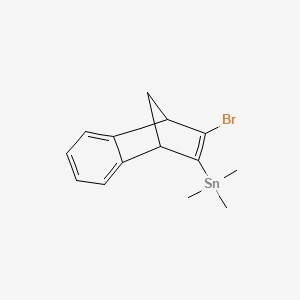
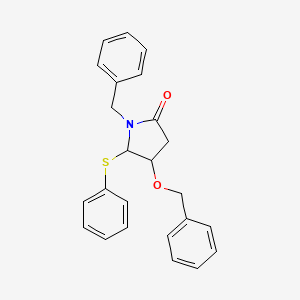
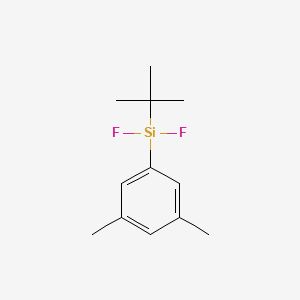
![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)
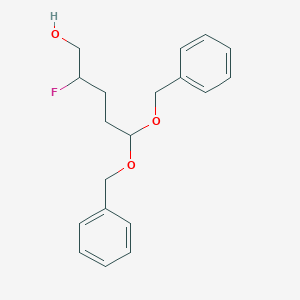
![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)

